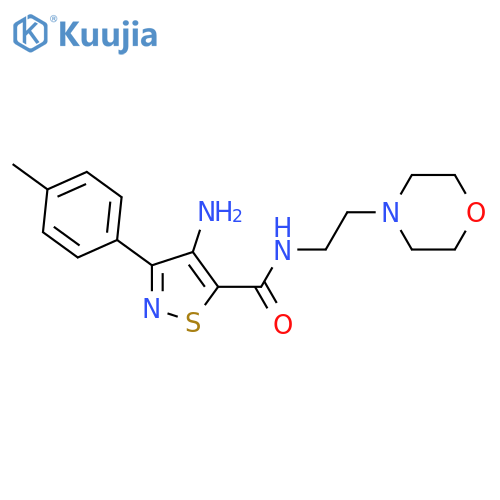Cas no 1286720-36-2 (4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide)

1286720-36-2 structure
商品名:4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide
4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide
- 4-amino-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,2-thiazole-5-carboxamide
- 1286720-36-2
- AKOS024486538
- 4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide
- F3407-4766
- 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide
- CHEMBL4946503
- VU0627271-1
-
- インチ: 1S/C17H22N4O2S/c1-12-2-4-13(5-3-12)15-14(18)16(24-20-15)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11,18H2,1H3,(H,19,22)
- InChIKey: FREXJHDBKKCJEV-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCCN2CCOCC2)=O)=C(N)C(C2=CC=C(C)C=C2)=N1
計算された属性
- せいみつぶんしりょう: 346.14634713g/mol
- どういたいしつりょう: 346.14634713g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 109Ų
4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-4766-2μmol |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 2μmol |
$85.5 | 2023-09-10 | ||
| Life Chemicals | F3407-4766-5μmol |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 5μmol |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F3407-4766-3mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 3mg |
$94.5 | 2023-09-10 | ||
| Life Chemicals | F3407-4766-2mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 2mg |
$88.5 | 2023-09-10 | ||
| Life Chemicals | F3407-4766-4mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 4mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4766-10μmol |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 90%+ | 10μl |
$103.5 | 2023-05-22 | |
| Life Chemicals | F3407-4766-1mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 1mg |
$81.0 | 2023-09-10 | ||
| Life Chemicals | F3407-4766-5mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 5mg |
$103.5 | 2023-09-10 | ||
| Life Chemicals | F3407-4766-10mg |
4-amino-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,2-thiazole-5-carboxamide |
1286720-36-2 | 90%+ | 10mg |
$118.5 | 2023-05-22 |
4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1286720-36-2 (4-amino-3-(4-methylphenyl)-N-2-(morpholin-4-yl)ethyl-1,2-thiazole-5-carboxamide) 関連製品
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
